![molecular formula C11H16N2O B13232721 2-Propyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13232721.png)
2-Propyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound that belongs to the pyridopyrimidine family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one can be achieved through multicomponent reactions. One efficient method involves the reaction of 4H-pyrido[1,2-a]primidine-2-hydroxy-4-one with β-naphthol and substituted aromatic aldehydes under moderate to good yields . This method is highly efficient and allows for the synthesis of various substituted derivatives.
Industrial Production Methods
the principles of multicomponent reactions, which are economically and ecologically favorable, can be applied on a larger scale to produce this compound efficiently .
Chemical Reactions Analysis
Types of Reactions
2-Propyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyridopyrimidine core.
Substitution: Substitution reactions, such as chalcogenation (sulfenylation and selenylation), can be performed at the C-3 position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Sulfenylation and selenylation reactions can be performed using thiols and selenols under mild conditions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities and properties .
Scientific Research Applications
2-Propyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits antimicrobial activity against various pathogenic bacteria.
Medicine: Potential use in the development of new therapeutic agents due to its diverse biological activities.
Industry: Can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Propyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with various molecular targets and pathways. Preliminary experimental investigations suggest a radical mechanistic pathway for its transformations . The compound can interact with enzymes and receptors, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
7-Methyl-2-propyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one: Similar in structure but with a methyl group at the 7th position.
3-(2-Chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one: An intermediate in the synthesis of Risperidone.
Uniqueness
2-Propyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one is unique due to its specific substitution pattern, which can lead to different biological activities and properties compared to its similar compounds. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in scientific research and industrial applications.
Properties
Molecular Formula |
C11H16N2O |
|---|---|
Molecular Weight |
192.26 g/mol |
IUPAC Name |
2-propyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C11H16N2O/c1-2-5-9-8-11(14)13-7-4-3-6-10(13)12-9/h8H,2-7H2,1H3 |
InChI Key |
UUXIPQFHBUOXFR-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=O)N2CCCCC2=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Bromo-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-sulfonyl chloride](/img/structure/B13232642.png)
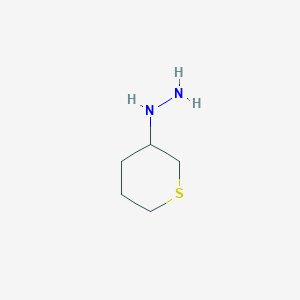
![2-{[1-(5-Fluoropyridin-3-yl)ethyl]amino}-3-methylbutan-1-ol](/img/structure/B13232658.png)

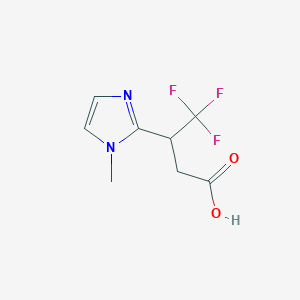
![4-(3-Methylphenyl)-2-azaspiro[4.4]nonane](/img/structure/B13232678.png)

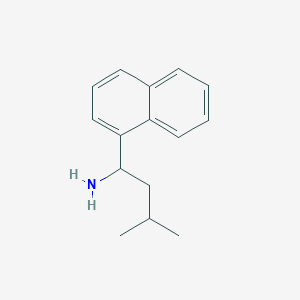
![[4-(Propan-2-yl)oxolan-2-yl]methanol](/img/structure/B13232711.png)
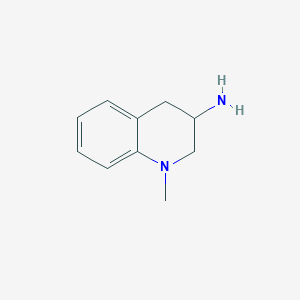


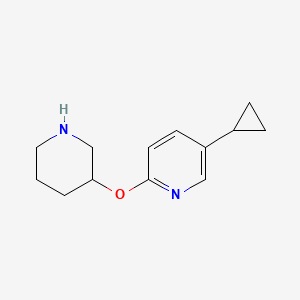
![2-{[1-(2-Bromophenyl)ethyl]amino}ethan-1-ol](/img/structure/B13232724.png)
